molecular formula C8H10N4O2 B15158392 N''-(4-Methyl-3-nitrophenyl)guanidine CAS No. 754214-00-1

N''-(4-Methyl-3-nitrophenyl)guanidine

Cat. No.: B15158392
CAS No.: 754214-00-1
M. Wt: 194.19 g/mol
InChI Key: ZDGOBULKEQZSPT-UHFFFAOYSA-N
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Description

1-(4-Methyl-3-nitrophenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications . This compound features a guanidine group attached to a 4-methyl-3-nitrophenyl moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methyl-3-nitrophenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-methyl-3-nitroaniline with a guanylating agent such as S-methylisothiourea . The reaction typically occurs under mild conditions and can be catalyzed by various reagents to improve yield and selectivity.

Industrial Production Methods

In industrial settings, the production of 1-(4-Methyl-3-nitrophenyl)guanidine may involve a one-pot synthesis approach. This method utilizes N-chlorophthalimide, isocyanides, and amines to produce diverse guanidines, including 1-(4-Methyl-3-nitrophenyl)guanidine, in high yields . The process is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methyl-3-nitrophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The guanidine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted guanidines and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Methyl-3-nitrophenyl)guanidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Methyl-3-nitrophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules, influencing their activity and function . The nitro group can also participate in redox reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Methyl-3-nitrophenyl)guanidine is unique due to its combination of a guanidine group with a 4-methyl-3-nitrophenyl moiety. This structure imparts distinct chemical properties, such as high basicity and the ability to form stable hydrogen bonds, making it valuable in various applications .

Properties

CAS No.

754214-00-1

Molecular Formula

C8H10N4O2

Molecular Weight

194.19 g/mol

IUPAC Name

2-(4-methyl-3-nitrophenyl)guanidine

InChI

InChI=1S/C8H10N4O2/c1-5-2-3-6(11-8(9)10)4-7(5)12(13)14/h2-4H,1H3,(H4,9,10,11)

InChI Key

ZDGOBULKEQZSPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)N)[N+](=O)[O-]

Origin of Product

United States

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